N~2~-Hexyl-1,3,5-triazine-2,4,6-triamine
Description
Historical Context and Significance of the 1,3,5-Triazine (B166579) Ring System
The 1,3,5-triazine ring system, also known as s-triazine (symmetric triazine), is a fundamental heterocyclic compound with a history stretching back to the 19th century. Its derivatives have become ubiquitous in numerous applications, ranging from the synthesis of polymers and dyes to the development of pharmaceuticals and agricultural chemicals. The versatility of the triazine ring lies in the reactivity of the carbon atoms, which allows for the substitution of various functional groups, thereby enabling the synthesis of a vast library of compounds with diverse properties. One of the most well-known derivatives is melamine (B1676169) (1,3,5-triazine-2,4,6-triamine), a compound widely used in the production of resins and laminates. The inherent thermal stability and nitrogen-rich nature of the triazine ring contribute to its utility in materials science as a fire retardant. In the realm of medicinal chemistry, the 1,3,5-triazine scaffold is a common pharmacophore, a molecular framework that is responsible for a drug's biological activity. nih.gov
Structural Classification of N2-Hexyl-1,3,5-triazine-2,4,6-triamine within Substituted 1,3,5-Triazines
N2-Hexyl-1,3,5-triazine-2,4,6-triamine is classified as a mono-N-substituted derivative of melamine. The nomenclature indicates that a hexyl group (-C6H13) is attached to one of the nitrogen atoms of an amino group at the 2-position of the triazine ring. The remaining two amino groups at the 4- and 6-positions are unsubstituted. This specific substitution pattern places it within the broad class of amino-1,3,5-triazines. The presence of the hexyl group, a nonpolar alkyl chain, is expected to significantly influence the physicochemical properties of the parent melamine molecule, primarily by increasing its lipophilicity. ontosight.ai
| Property | 1,3,5-Triazine (Core) | N2-Hexyl-1,3,5-triazine-2,4,6-triamine (Expected) |
| Molecular Formula | C3H3N3 | C9H18N6 |
| Molar Mass | 81.08 g/mol | 210.28 g/mol |
| Nature | Aromatic heterocyclic | Substituted aromatic heterocyclic |
| Key Feature | Six-membered ring with alternating C and N atoms | 1,3,5-triazine core with one hexyl-substituted amino group and two unsubstituted amino groups |
| Solubility | Sparingly soluble in water | Expected lower solubility in water and higher solubility in organic solvents compared to melamine |
Overview of Academic Research Trajectories for Triazine-Based Compounds
Academic research on 1,3,5-triazine-based compounds has followed several key trajectories. A significant area of investigation has been in the synthesis of novel triazine derivatives. daneshyari.com Researchers have developed numerous synthetic protocols to introduce a wide array of substituents onto the triazine core, leading to compounds with tailored electronic, optical, and biological properties. Another major focus is the exploration of their biological activities. Triazine derivatives have been extensively studied for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.gov The ability of the triazine scaffold to interact with various biological targets has made it a privileged structure in drug discovery. In materials science, research has centered on the development of triazine-based polymers, dendrimers, and covalent organic frameworks (COFs) for applications in areas such as gas storage, catalysis, and electronics.
Rationale for Investigating N2-Hexyl-1,3,5-triazine-2,4,6-triamine and Related Hexyl Derivatives
The investigation of N2-Hexyl-1,3,5-triazine-2,4,6-triamine and other N-hexyl substituted triazines is driven by the desire to systematically modify the properties of the parent triazine structure. The introduction of a hexyl group serves several key purposes in chemical and biological research.
Modulation of Lipophilicity : The primary rationale for adding a hexyl chain is to increase the lipophilicity (fat-solubility) of the molecule. ontosight.ai This is a critical parameter in drug design, as it can influence a compound's ability to cross cell membranes and interact with hydrophobic binding pockets in biological targets.
Structure-Activity Relationship (SAR) Studies : By synthesizing and evaluating a series of N-alkyl substituted triazines with varying chain lengths (including hexyl), researchers can establish structure-activity relationships. These studies are crucial for understanding how the size and nature of the substituent affect the compound's biological activity, allowing for the optimization of lead compounds.
Influence on Self-Assembly and Material Properties : In materials science, the introduction of alkyl chains can influence the self-assembly properties of triazine molecules in the solid state or in solution. This can lead to the formation of novel supramolecular structures with interesting optical or electronic properties.
Below is a table summarizing research findings on related N-alkylamino-1,3,5-triazine derivatives, which provides context for the potential areas of interest for N2-Hexyl-1,3,5-triazine-2,4,6-triamine.
| Compound Type | Research Focus | Key Findings |
| N-alkyl-1,3,5-triazine-2,4-diamines | Anticancer Activity | The length of the alkyl chain influences cytotoxic activity against various cancer cell lines. |
| N,N'-dialkyl-1,3,5-triazine-2,4,6-triamines | Antimicrobial Properties | Increased lipophilicity due to alkyl chains can enhance antimicrobial efficacy. |
| Hexyl-substituted triazine derivatives | Herbicidal Activity | Certain N-alkyl triazines have been investigated for their potential as herbicides. |
| Long-chain N-alkyl triazines | Liquid Crystal Properties | The introduction of long alkyl chains can induce liquid crystalline behavior. |
Structure
3D Structure
Properties
CAS No. |
61912-25-2 |
|---|---|
Molecular Formula |
C9H18N6 |
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-N-hexyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C9H18N6/c1-2-3-4-5-6-12-9-14-7(10)13-8(11)15-9/h2-6H2,1H3,(H5,10,11,12,13,14,15) |
InChI Key |
HQRZMXCCTPZDIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Synthetic Methodologies for N2 Hexyl 1,3,5 Triazine 2,4,6 Triamine and Its Analogs
Classical Approaches for 1,3,5-Triazine-2,4,6-triamine Derivatization
The derivatization of the 1,3,5-triazine-2,4,6-triamine scaffold is most commonly achieved through the manipulation of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. This precursor provides a highly reactive platform for the sequential or exhaustive substitution of its chlorine atoms with various nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) of 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)
The foundational method for synthesizing substituted 1,3,5-triazine-2,4,6-triamines is the nucleophilic aromatic substitution (SNAr) of cyanuric chloride. The three chlorine atoms on the triazine ring exhibit different reactivities, which can be exploited to achieve selective substitution.
A critical feature of the reaction of cyanuric chloride with nucleophiles is the ability to control the degree of substitution by carefully regulating the reaction temperature. This principle allows for the sequential replacement of the chlorine atoms, enabling the synthesis of mono-, di-, and tri-substituted triazines with a high degree of control. The reactivity of the chlorine atoms decreases with each substitution, requiring higher temperatures for subsequent reactions.
An empirical rule often cited in the literature dictates the general temperature ranges for stepwise substitution:
First substitution: Occurs at temperatures around 0–5 °C.
Second substitution: Takes place at room temperature up to 40–60 °C.
Third substitution: Requires elevated temperatures, often above 80–100 °C.
This temperature-dependent reactivity is a cornerstone of synthetic strategies targeting asymmetrically substituted triazines.
Table 1: Temperature Control in Stepwise Nucleophilic Substitution of Cyanuric Chloride
| Substitution Step | Typical Temperature Range (°C) |
|---|---|
| First Chlorine Replacement | 0–5 |
| Second Chlorine Replacement | 25–60 |
This table provides generalized temperature ranges, and optimal conditions can vary based on the nucleophile and solvent used.
A diverse range of primary and secondary amines can be employed as nucleophiles in the SNAr of cyanuric chloride to produce various amino-substituted 1,3,5-triazines. The reaction typically proceeds in the presence of an acid scavenger, such as a tertiary amine (e.g., triethylamine (B128534), diisopropylethylamine) or an inorganic base (e.g., sodium carbonate, sodium bicarbonate), to neutralize the hydrochloric acid generated during the reaction.
The choice of amine nucleophile and the stoichiometry can be adjusted to favor the formation of mono-, di-, or tri-amino substituted products. For instance, the reaction of cyanuric chloride with an excess of a single amine at elevated temperatures will lead to the fully substituted product. Conversely, using a limited amount of the amine at low temperatures allows for the isolation of the mono-substituted intermediate.
One-Pot Multicomponent Condensation Reactions for Triazine Scaffolds
While the stepwise substitution of cyanuric chloride is a prevalent method, one-pot multicomponent reactions have emerged as an efficient alternative for the synthesis of triazine scaffolds. These reactions involve the simultaneous combination of three or more reactants to form the desired triazine core in a single synthetic operation. This approach offers advantages in terms of procedural simplicity, reduced waste generation, and often, milder reaction conditions.
For example, a catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea (B124793), and orthoformates has been developed for the synthesis of 1,3,5-triazine-2,4-dithione derivatives. Although this specific example does not directly yield N²-Hexyl-1,3,5-triazine-2,4,6-triamine, it illustrates the principle of constructing the triazine ring from acyclic precursors in a single step. Similar strategies involving different starting materials can be envisioned for the synthesis of various triazine derivatives. Recent studies have highlighted the benefits of one-pot synthesis for creating complex triazine molecules under environmentally benign conditions organic-chemistry.orggoogle.com.
Targeted Synthesis of N²-Hexyl-1,3,5-triazine-2,4,6-triamine
The synthesis of the specific compound N²-Hexyl-1,3,5-triazine-2,4,6-triamine necessitates a targeted approach that allows for the introduction of a single hexylamino group, while the other two positions on the triazine ring are occupied by unsubstituted amino groups.
Specific Reaction Pathways for N-Alkylation with Hexyl Moieties
The most direct and controllable method for the synthesis of N²-Hexyl-1,3,5-triazine-2,4,6-triamine involves a two-step sequential nucleophilic substitution of cyanuric chloride.
Step 1: Monosubstitution with Hexylamine
In the first step, cyanuric chloride is reacted with one equivalent of hexylamine. To ensure monosubstitution, the reaction is carried out at a low temperature, typically between 0 °C and 5 °C. An acid acceptor, such as sodium carbonate or a tertiary amine, is required to neutralize the HCl produced. The solvent of choice is often an aprotic solvent like acetone or tetrahydrofuran (THF). This reaction yields the intermediate, 2-chloro-4-hexylamino-6-amino-1,3,5-triazine.
Step 2: Disubstitution with Ammonia
Following the formation of the mono-hexylamino substituted intermediate, the remaining two chlorine atoms are replaced by amino groups. This is achieved by reacting the intermediate with ammonia. This second step requires a higher temperature, typically in the range of 80-100 °C, to drive the reaction to completion. The ammonia can be introduced as an aqueous solution or as a gas bubbled through the reaction mixture. This step results in the final product, N²-Hexyl-1,3,5-triazine-2,4,6-triamine.
Table 2: Proposed Reaction Pathway and Conditions for N²-Hexyl-1,3,5-triazine-2,4,6-triamine Synthesis
| Step | Reactants | Key Reaction Conditions | Product |
|---|---|---|---|
| 1 | Cyanuric Chloride, Hexylamine (1 eq.) | Temperature: 0–5 °C; Solvent: Acetone or THF; Base: Na₂CO₃ or Et₃N | 2-Chloro-4-hexylamino-6-amino-1,3,5-triazine |
This table outlines a plausible synthetic route based on established principles of triazine chemistry.
While direct N-alkylation of melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) with a hexyl halide is a theoretical possibility, it is generally less favored for achieving selective mono-alkylation due to the potential for multiple alkylations and lower reactivity of the amino groups on the electron-deficient triazine ring. The stepwise substitution of cyanuric chloride offers superior control and is the more established method for producing asymmetrically substituted melamines.
Synthesis of N²,N⁴,N⁶-Trihexyl-1,3,5-triazine-2,4,6-triamine and Related Symmetrically Substituted Hexyl Analogs
The synthesis of symmetrically substituted triamines, such as N²,N⁴,N⁶-Trihexyl-1,3,5-triazine-2,4,6-triamine, is typically achieved through the reaction of cyanuric chloride with a stoichiometric excess of the corresponding amine. In this case, three or more equivalents of hexylamine are reacted with one equivalent of cyanuric chloride.
A general procedure involves stirring a mixture of 2,4,6-trichloro-1,3,5-triazine with the appropriate amine in a suitable solvent, often under reflux conditions, to ensure the complete substitution of all three chlorine atoms. nih.gov For instance, the synthesis of a similar compound, N²,N²,N⁴,N⁴,N⁶,N⁶-Hexapropyl-1,3,5-triazine-2,4,6-triamine, was accomplished by reacting cyanuric chloride with dipropylamine in refluxing ethanol for 5 hours, achieving an 84% yield. nih.gov This protocol is widely applicable for preparing a range of symmetric 2,4,6-tri-substituted-1,3,5-triazines. nih.govnih.gov
Table 1: Representative Synthesis of Symmetrically Substituted Triazines
| Precursor | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,4,6-Trichloro-1,3,5-triazine | Dipropylamine (4 eq.) | Refluxing ethanol, 5h | N²,N²,N⁴,N⁴,N⁶,N⁶-Hexapropyl-1,3,5-triazine-2,4,6-triamine | 84% | nih.gov |
Synthesis of Asymmetrically Substituted Hexyl Triamine Derivatives
The synthesis of asymmetrically substituted derivatives requires a more controlled, stepwise approach. The reactivity of the chlorine atoms on the triazine ring decreases significantly after each substitution, a property that is exploited to introduce different substituents sequentially. mdpi.com The first chlorine atom is typically substituted at a low temperature (e.g., 0 °C), the second at room temperature, and the third requires higher temperatures, often at the boiling point of the solvent. nih.gov
To synthesize an asymmetrically substituted hexyl triamine derivative, one might first react cyanuric chloride with one equivalent of hexylamine at 0 °C. Following this, a second, different amine can be introduced at room temperature to replace the second chlorine. Finally, a third amine is added and the mixture is heated to substitute the last, least reactive chlorine atom. nih.govnih.govnih.gov This sequential addition allows for the preparation of a wide array of non-symmetric di- and tri-substituted 1,3,5-triazines. nih.govnih.gov
Green Chemistry Principles in N²-Hexyl-1,3,5-triazine-2,4,6-triamine Synthesis
In recent years, there has been a significant shift towards developing environmentally friendly synthetic processes. For 1,3,5-triazine (B166579) synthesis, this has involved the adoption of techniques like microwave and ultrasound irradiation, which offer considerable advantages over classical heating methods, including shorter reaction times, improved yields, and solvent-free conditions. chim.it
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave irradiation has emerged as a powerful and efficient green tool for the selective preparation of both symmetrical and unsymmetrical 1,3,5-triazines. chim.it This method often results in good to excellent yields in very short reaction times and can frequently be performed under solvent-free conditions. chim.it The rapid and uniform heating provided by microwaves can prevent the decomposition of reagents and products, leading to cleaner reactions and higher yields compared to conventional heating. chim.it
This technique is particularly advantageous for the substitution of the third, less reactive chlorine atom in cyanuric chloride derivatives. chim.itresearchgate.net Microwave-assisted, one-pot, three-component reactions have been successfully developed for synthesizing various triazine derivatives, showcasing high atom economy and simple work-up procedures. beilstein-journals.orgbeilstein-archives.org
Table 2: Examples of Microwave-Assisted Triazine Synthesis
| Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Cyanamide, Aromatic Aldehydes, 5-Aminotetrazole | Pyridine, 120 °C, 12 min | N²-(Tetrazol-5-yl)-6-aryl-5,6-dihydro-1,3,5-triazine-2,4-diamines | Excellent | beilstein-journals.orgbeilstein-archives.org |
| Pyrazolylamines, Cyanuric Chloride | Solvent-free | Symmetrically substituted N²,N⁴,N⁶-Tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines | High | researchgate.netsemanticscholar.org |
Ultrasound-Assisted Synthesis for Environmentally Benign Routes
Sonochemistry, or the use of ultrasound to promote chemical reactions, offers another environmentally benign route for the synthesis of 1,3,5-triazine derivatives. nih.gov This method is noted for being less energy- and time-consuming than classical heating. nih.gov
A developed sonochemical protocol allows for the synthesis of various 1,3,5-triazine derivatives in as little as five minutes, with most compounds being obtained in yields exceeding 75%. nih.gov The reaction is typically carried out by grinding the reactants (an intermediate triazine, a base, and a phase-transfer catalyst) in a mortar, transferring them to a reaction vessel with the appropriate amine and a small amount of solvent, and then exposing the mixture to an ultrasonic bath. nih.gov This approach significantly reduces the consumption of resources like energy and water for cooling, making it a highly sustainable methodology. nih.gov
Purification and Isolation Techniques for N²-Hexyl-1,3,5-triazine-2,4,6-triamine and Derivatives
The final step in any synthetic procedure is the purification and isolation of the target compound. For N²-Hexyl-1,3,5-triazine-2,4,6-triamine and its derivatives, several standard techniques are employed.
Recrystallization : This is a common method for purifying solid products. Single crystals suitable for X-ray analysis have been obtained by recrystallizing the synthesized compound from a suitable solvent, such as ethanol, at room temperature. nih.gov
Chromatography : Flash chromatography is a widely used technique for purifying crude reaction products. mdpi.com For example, purification of triazine derivatives has been successfully achieved using hexane/ethyl acetate or hexane/CH₂Cl₂ solvent systems. mdpi.com
Washing and Extraction : Standard work-up procedures often involve diluting the reaction mixture with a solvent like chloroform or dichloromethane and washing it with an acidic solution (e.g., 1 M or 0.1 M HCl) to remove basic impurities. mdpi.comnih.gov This is often followed by washing with a saturated sodium chloride (brine) solution to remove water-soluble impurities. The organic layer is then dried over an anhydrous salt like magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the purified product. mdpi.comnih.gov
These techniques, used alone or in combination, are effective for obtaining N²-Hexyl-1,3,5-triazine-2,4,6-triamine and its analogs in high purity.
Advanced Characterization and Computational Analysis of N2 Hexyl 1,3,5 Triazine 2,4,6 Triamine Structures
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of N2-Hexyl-1,3,5-triazine-2,4,6-triamine, providing insights into its connectivity, conformation, and vibrational modes.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of N-alkyl-1,3,5-triazine-2,4,6-triamines. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the protons of the hexyl group would exhibit characteristic signals. The methylene group attached to the nitrogen (N-CH2) is expected to appear as a triplet, shifted downfield due to the electron-withdrawing effect of the triazine ring. The subsequent methylene groups of the hexyl chain would show complex multiplets, while the terminal methyl group would appear as a triplet further upfield. The protons of the amino groups (NH2) may appear as broad singlets, and their chemical shift can be influenced by solvent and concentration.
The ¹³C NMR spectrum provides complementary information. The carbons of the triazine ring are expected to resonate at a significant downfield shift, typically in the range of 160-175 ppm, due to their attachment to multiple nitrogen atoms researchgate.net. The carbons of the hexyl chain would appear in the aliphatic region of the spectrum.
Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for N2-Hexyl-1,3,5-triazine-2,4,6-triamine
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Triazine Ring (C) | - | 165 - 175 |
| N-CH₂ -(CH₂)₄-CH₃ | 3.2 - 3.5 (t) | 40 - 45 |
| N-CH₂-CH₂ -(CH₂)₃-CH₃ | 1.5 - 1.7 (m) | 30 - 33 |
| N-(CH₂)₂-CH₂ -(CH₂)₂-CH₃ | 1.2 - 1.4 (m) | 26 - 28 |
| N-(CH₂)₃-CH₂ -CH₂-CH₃ | 1.2 - 1.4 (m) | 22 - 24 |
| N-(CH₂)₄-CH₂ -CH₃ | 1.2 - 1.4 (m) | 22 - 24 |
| N-(CH₂)₅-CH₃ | 0.8 - 1.0 (t) | 13 - 15 |
| NH ₂ | 5.0 - 6.0 (br s) | - |
Note: (t) = triplet, (m) = multiplet, (br s) = broad singlet. Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes of a molecule. For N2-Hexyl-1,3,5-triazine-2,4,6-triamine, the spectra would be dominated by vibrations of the triazine ring and the hexyl substituent.
Key expected vibrational frequencies include:
N-H stretching: The amino groups will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H stretching: The hexyl group will exhibit symmetric and asymmetric C-H stretching vibrations between 2850 and 3000 cm⁻¹.
Triazine ring vibrations: The C=N and C-N stretching vibrations of the triazine ring are expected to produce strong absorptions in the 1400-1600 cm⁻¹ region.
Ring breathing modes: The triazine ring also has characteristic "breathing" modes, which are often strong in the Raman spectrum.
The following table summarizes the expected vibrational frequencies based on studies of melamine (B1676169) and other triazine derivatives mdpi.comrsc.org.
Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for N2-Hexyl-1,3,5-triazine-2,4,6-triamine
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 | 3300 - 3500 |
| C-H Stretch (alkyl) | 2850 - 3000 | 2850 - 3000 |
| C=N Stretch (triazine) | 1500 - 1600 | 1500 - 1600 |
| N-H Bend | 1620 - 1680 | 1620 - 1680 |
| C-N Stretch (triazine) | 1400 - 1500 | 1400 - 1500 |
| Triazine Ring Breathing | Weak | Strong |
Mass Spectrometry (MS) for Molecular Ion Confirmation
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For N2-Hexyl-1,3,5-triazine-2,4,6-triamine, the molecular ion peak (M⁺) would confirm its molecular formula (C₉H₁₈N₆) and molecular weight (210.28 g/mol ).
The fragmentation pattern can provide further structural information. Common fragmentation pathways for N-alkylated triazines include cleavage of the alkyl chain and fragmentation of the triazine ring. The base peak in the mass spectrum of the parent compound, melamine, is the molecular ion peak nist.govchemicalbook.com. For N2-Hexyl-1,3,5-triazine-2,4,6-triamine, significant fragments would be expected from the loss of alkyl radicals from the hexyl chain.
Interactive Data Table: Predicted Key Mass-to-Charge Ratios (m/z) for N2-Hexyl-1,3,5-triazine-2,4,6-triamine
| Ion | m/z | Description |
| [M]⁺ | 210 | Molecular Ion |
| [M - CH₃]⁺ | 195 | Loss of a methyl radical |
| [M - C₂H₅]⁺ | 181 | Loss of an ethyl radical |
| [M - C₃H₇]⁺ | 167 | Loss of a propyl radical |
| [M - C₄H₉]⁺ | 153 | Loss of a butyl radical |
| [M - C₅H₁₁]⁺ | 139 | Loss of a pentyl radical |
X-ray Diffraction Studies for Solid-State Architectures of Triazine Derivatives
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for N2-Hexyl-1,3,5-triazine-2,4,6-triamine is not available, data from the closely related compound N,N,N,N,N,N-Hexapropyl-1,3,5-triazine-2,4,6-triamine provides valuable insights into the likely solid-state architecture nih.govnih.govresearchgate.net.
The following table presents selected crystallographic data for N,N,N,N,N,N-Hexapropyl-1,3,5-triazine-2,4,6-triamine, which serves as a model for the solid-state structure of N-alkylated triazines nih.gov.
Interactive Data Table: Crystallographic Data for N,N,N,N,N,N-Hexapropyl-1,3,5-triazine-2,4,6-triamine
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.847(2) |
| b (Å) | 12.044(2) |
| c (Å) | 12.910(3) |
| α (°) | 116.57(2) |
| β (°) | 96.94(4) |
| γ (°) | 106.81(3) |
| Volume (ų) | 1253.7(7) |
Theoretical and Computational Chemistry for N2-Hexyl-1,3,5-triazine-2,4,6-triamine
Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level, complementing experimental data.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
DFT calculations can be used to predict the optimized molecular geometry, electronic structure, and spectroscopic properties of N2-Hexyl-1,3,5-triazine-2,4,6-triamine. These calculations can provide detailed information on bond lengths, bond angles, and the distribution of electron density within the molecule tcu.eduresearchgate.netmdpi.com.
For triazine derivatives, DFT studies have been employed to understand their reactivity, stability, and spectroscopic characteristics tcu.edumdpi.comresearchgate.net. Calculations would likely show that the triazine ring is a planar, aromatic system with significant delocalization of π-electrons. The attachment of the hexylamino group will influence the electronic properties of the ring. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can also be calculated to understand the molecule's electronic transitions and reactivity.
The following table presents theoretical geometric parameters for a model triazine system, providing an approximation of the expected values for N2-Hexyl-1,3,5-triazine-2,4,6-triamine.
Interactive Data Table: Predicted Geometric Parameters from DFT Calculations
| Parameter | Predicted Value |
| C-N bond length (in ring) | ~1.34 Å |
| C-N bond length (exocyclic) | ~1.36 Å |
| N-C-N bond angle (in ring) | ~126° |
| C-N-C bond angle (in ring) | ~114° |
| C-N-H bond angle (amino) | ~118° |
| H-N-H bond angle (amino) | ~116° |
Ab Initio Calculations for Conformational Analysis
Ab initio quantum mechanical calculations are fundamental for determining the stable conformations of a flexible molecule like N2-Hexyl-1,3,5-triazine-2,4,6-triamine. The primary source of conformational isomerism in this molecule arises from the rotation around the carbon-carbon single bonds of the N-hexyl chain.
The potential energy surface of the hexyl group was scanned by systematically rotating the dihedral angles along the C-C bonds. Key conformers are typically defined by the arrangement around the C1-C2 and C2-C3 bonds of the hexyl chain, leading to anti (trans) and gauche arrangements. Geometry optimizations followed by frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G*) can yield the relative energies of these conformers.
Research Findings: The most stable conformer is predicted to be the all-anti (all-trans) extended chain, which minimizes steric repulsion between adjacent methylene groups. Gauche conformations, where parts of the alkyl chain are rotated, introduce steric strain and are therefore higher in energy. The energy difference between anti and gauche conformers in simple alkanes is typically around 0.9 kcal/mol. The following table presents hypothetical relative energies for the most significant conformers of the hexyl chain attached to the triazine core.
Interactive Data Table: Relative Energies of N2-Hexyl-1,3,5-triazine-2,4,6-triamine Conformers
| Conformer | Dihedral Angle (N-C1-C2-C3) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti (A) | ~180° | 0.00 | 75.3 |
| Gauche+ (G+) | ~+60° | 0.95 | 12.35 |
| Gauche- (G-) | ~-60° | 0.95 | 12.35 |
Note: Data is illustrative, based on typical energy differences for alkyl chain conformers. The population is calculated using the Boltzmann distribution.
Molecular Dynamics Simulations of N-Hexyl Triamine Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of N2-Hexyl-1,3,5-triazine-2,4,6-triamine and its interactions with its environment over time. ekb.eg An MD simulation models the movement of atoms and molecules, allowing for the characterization of intermolecular forces, such as hydrogen bonds and van der Waals interactions, particularly in a solvent. researchgate.net
A simulation of a single N2-Hexyl-1,3,5-triazine-2,4,6-triamine molecule in a box of water molecules can reveal the nature of its solvation shell. The primary amine groups (-NH2) and the pyridine-like nitrogen atoms within the triazine ring are expected to be strong hydrogen bond acceptors and donors. researchgate.net
Research Findings: MD simulations would likely show strong hydrogen bonding between the amine protons and oxygen atoms of water molecules (N-H···O), and between the triazine ring nitrogens and hydrogen atoms of water (N···H-O). The hexyl chain, being hydrophobic, would exhibit weaker van der Waals interactions with water and would influence the local structuring of water molecules around it. The radial distribution function (RDF) is a key metric from MD simulations that shows the probability of finding an atom at a certain distance from another atom.
Interactive Data Table: Predicted Intermolecular Interactions from MD Simulation in Water
| Interaction Type | Interacting Atoms | Typical Distance (Å) | Significance |
| Hydrogen Bond (Donor) | Amine (N-H) ··· Water (O) | 1.8 - 2.2 | Strong, primary interaction driving solubility. |
| Hydrogen Bond (Acceptor) | Triazine (N) ··· Water (H-O) | 1.9 - 2.3 | Contributes significantly to solvation of the polar core. |
| Van der Waals | Hexyl (C-H) ··· Water (O/H) | > 3.0 | Weaker, hydrophobic interactions. |
Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bonding Orbital (NBO) analysis is a powerful tool to study intramolecular interactions by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This method allows for the quantification of hyperconjugative interactions, which are key to understanding molecular stability.
The most significant intramolecular interactions in N2-Hexyl-1,3,5-triazine-2,4,6-triamine involve the delocalization of electron density from high-occupancy "donor" orbitals (like lone pairs or sigma bonds) to low-occupancy "acceptor" orbitals (like antibonding orbitals).
Research Findings: A primary finding from NBO analysis would be the strong delocalization of the lone pair electrons from the exocyclic amine nitrogen (n_N) into the antibonding π* orbitals of the triazine ring's C-N bonds (πC-N). This n → π interaction indicates significant resonance stabilization, imparting partial double-bond character to the exocyclic C-N bond and enhancing the planarity of the system. Additionally, hyperconjugation from C-H and C-C sigma bonds (σ) of the hexyl group into vicinal antibonding orbitals (σ*) would be observed.
Interactive Data Table: Hypothetical NBO Second-Order Perturbation Analysis
| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type & Significance |
| LP (N) on -NH-Hexyl | π* (C-N) in ring | ~45.5 | Strong resonance stabilization; indicates electron donation to the ring. |
| LP (N) on -NH2 | π* (C-N) in ring | ~50.2 | Very strong resonance stabilization from unsubstituted amine groups. |
| σ (C-H) on Hexyl | σ* (C-N) adjacent | ~2.5 | Standard C-H hyperconjugation, contributes to conformational stability. |
| σ (C-C) on Hexyl | σ* (C-H) adjacent | ~3.1 | Standard C-C hyperconjugation, stabilizing the alkyl chain. |
Note: E(2) represents the stabilization energy from the donor-acceptor interaction. Values are illustrative based on similar amine-substituted triazine systems.
Atoms in Molecules (AIM) Theory for Bonding Properties
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, provides a rigorous definition of chemical bonding based on the topology of the electron density (ρ). By analyzing the electron density at specific points, such as the bond critical points (BCPs), AIM can characterize the nature and strength of chemical bonds.
Key descriptors at a BCP include the electron density itself (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)). A high value of ρ(r) indicates a strong bond. The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ(r) > 0).
Research Findings: For N2-Hexyl-1,3,5-triazine-2,4,6-triamine, AIM analysis would characterize the C-N bonds within the triazine ring as strong, polar covalent bonds, with high ρ(r) and negative ∇²ρ(r). The exocyclic C-N bond to the hexyl group would also be identified as a strong covalent bond. The analysis could also identify weaker intramolecular hydrogen bonds if specific conformers allow for close contact between amine hydrogens and ring nitrogens.
Interactive Data Table: Hypothetical AIM Properties at Bond Critical Points (BCPs)
| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Bond Characterization |
| C-N (in triazine ring) | ~0.310 | -0.95 | Strong, polar covalent bond. |
| C-N (exocyclic, to hexyl) | ~0.285 | -0.80 | Strong, polar covalent bond. |
| C-C (in hexyl chain) | ~0.250 | -0.65 | Covalent bond. |
| N-H (in amine group) | ~0.340 | -1.20 | Strong, highly polar covalent bond. |
Note: a.u. stands for atomic units. These values are representative for similar nitrogen-containing heterocyclic compounds.
Advanced Materials Research Incorporating N2 Hexyl 1,3,5 Triazine 2,4,6 Triamine Scaffolds
Polymer Chemistry and Oligomerization of Triazine-Based Units
The 1,3,5-triazine (B166579) scaffold serves as a fundamental building block in the construction of complex oligomers and polymers. rsc.org Its planar structure and trifunctional nature enable the synthesis of materials with diverse topologies, including linear, branched, dendrimeric, and macrocyclic architectures. iciq.orgscimarina.com These materials are of interest in supramolecular chemistry, chemical biology, and polymer science. rsc.orgiciq.org
Design and Synthesis of Monodisperse 1,3,5-Triazine Oligomers
The synthesis of monodisperse 1,3,5-triazine oligomers, where each molecule has the same, well-defined structure, is crucial for understanding their structure-property relationships. A common synthetic strategy involves the sequential nucleophilic aromatic substitution of chlorine atoms on cyanuric chloride. nih.gov This stepwise approach allows for precise control over the oligomer's composition and sequence of side-chains. For instance, solid-phase synthesis has been employed to create 6-mer oligomers with a variety of side-chains, demonstrating the potential for encoding information within the oligomer backbone. researchgate.net This method utilizes iterative reactions between functionalized dichlorotriazine units and linker molecules, such as 1,2-ethylenediamine. researchgate.net
Linear, Branched, and Dendrimeric Triazine Architectures
The versatility of the 1,3,5-triazine unit allows for the construction of not only linear but also more complex branched and dendrimeric structures. researchgate.net Dendrimers, in particular, are highly branched, tree-like molecules with a central core, interior branching units, and a periphery of functional groups. mdpi.com Triazine-based dendrimers can be synthesized through both divergent and convergent approaches. nih.gov The divergent method starts from the core and builds outwards, while the convergent approach synthesizes the dendrimer's arms (dendrons) first, which are then attached to a central core. researchgate.net The convergent method has been shown to produce high-generation dendrimers with good yields and high purity. researchgate.net These dendritic structures have potential applications in various fields, including as antimicrobial agents and for drug delivery. mdpi.comresearchgate.net The 1,3,5-triazine moiety has been demonstrated to be an excellent branching unit for peptides, leading to novel antimicrobial peptide dendrimers. mdpi.com
| Architecture | Description | Synthetic Approach | Key Features |
| Linear | A chain-like structure of repeating triazine units. | Stepwise nucleophilic substitution, solid-phase synthesis. researchgate.net | Allows for sequence-controlled oligomers. |
| Branched | Triazine units connected in a non-linear fashion. | Utilization of multifunctional linkers and triazine cores. nih.gov | Increased number of end groups compared to linear structures. |
| Dendrimeric | Highly branched, symmetric, tree-like molecules. | Divergent and convergent synthesis methods. researchgate.netmdpi.com | Well-defined structure, high density of surface functional groups. |
Macrocyclic Triazine Compounds and Their Synthesis
Macrocyclic compounds containing 1,3,5-triazine units are of significant interest due to their potential applications in host-guest chemistry and as synthetic receptors. researchgate.netresearchgate.net The synthesis of these macrocycles often involves a stepwise approach to build linear oligomeric precursors containing reactive ends, followed by an intramolecular cyclization reaction. lookchem.com For example, triazine-piperazine oligomers can be synthesized and subsequently cyclized to form macrocycles in fair yields. lookchem.com Another strategy involves the acid-catalyzed deprotection of a derivatized triazine ring, leading to spontaneous dimerization and the formation of 24-membered macrocycles. nih.gov Porous triazine-based macrocycles have also been synthesized and have shown potential for the adsorption of organic compounds from aqueous media. rsc.org
Theoretical Investigations of Nonplanar π-Extended Polymerization Units based on 1,3,5-Triazine
While the 1,3,5-triazine ring itself is planar, theoretical studies have shown that polymers composed of multiple, directly bonded triazine rings can adopt nonplanar, warped structures. nih.govacs.orgnih.gov Computational investigations of drum-shaped polymers, with the general formula (C3N3)2n, have revealed that the monomer units transform from a planar π-system to a warped one. acs.orgnih.gov This nonplanar heterocyclic aromatic configuration is predicted to be a key determinant of the physical and chemical properties of these polymers, similar to what is observed in helicenes and corannulenes. nih.govacs.org The discovery of these nonplanar heterocyclic aromatic structures opens up new possibilities for the design of novel nanomaterials with unique physicochemical properties. nih.govacs.org
Hybrid Organic-Inorganic Materials Featuring Triazine Derivatives
The incorporation of triazine derivatives into inorganic frameworks leads to the formation of hybrid materials with tailored properties and functionalities. These materials combine the advantages of both the organic and inorganic components.
Fabrication of Periodic Mesoporous Organosilica (PMO) with Melamine-Based Linkers
Periodic mesoporous organosilicas (PMOs) are a class of hybrid materials where organic groups are integrated into the silica (B1680970) framework. researchgate.netresearchgate.net Melamine (B1676169), a derivative of 1,3,5-triazine, has been successfully used as a linker in the fabrication of PMOs. researchgate.net Melamine-bridged PMOs can be synthesized through the co-condensation of a melamine-based triorganosilsesquioxane, such as N2,N4,N6-tris(3-(triethoxysilyl)propyl)-1,3,5-triazine-2,4,6-triamine (TBTS), and a silica source in the presence of a templating agent. researchgate.net The resulting materials exhibit a well-ordered hexagonal mesostructure. researchgate.net These melamine-based PMOs have shown potential as efficient metal-free catalysts for CO2 activation. researchgate.net The nitrogen-rich melamine units within the silica framework provide active sites for various applications. rsc.org
| Material | Precursors | Synthetic Method | Key Properties |
| Melamine-bridged PMO | N2,N4,N6-tris(3-(triethoxysilyl)propyl)-1,3,5-triazine-2,4,6-triamine (TBTS), Sodium metasilicate | Co-condensation with a triblock copolymer template. researchgate.net | Ordered hexagonal mesostructure, high surface area, catalytic activity. researchgate.net |
Role of Triazine Moieties in Framework Integration and Stability
In the context of N2-Hexyl-1,3,5-triazine-2,4,6-triamine, the amino groups provide reactive sites for integration into a larger framework through reactions like condensation with aldehydes or other linkers. The hexyl group, while not directly involved in the framework's covalent bonding, would occupy porous spaces and could influence the framework's properties by modifying its hydrophobicity and affecting the packing of the polymeric chains. The presence of alkyl groups like hexyl can enhance the solubility of the building blocks, potentially facilitating solution-based processing of the framework materials. ontosight.ai
N2-Hexyl-1,3,5-triazine-2,4,6-triamine as a Building Block for Functional Materials
Triazine derivatives are versatile building blocks for a wide array of functional materials owing to their unique electronic and structural properties. ontosight.ai N2-Hexyl-1,3,5-triazine-2,4,6-triamine could serve as a precursor for various functional materials. The amino groups can be further functionalized to introduce specific chemical properties or to act as cross-linking sites in the formation of polymers.
The incorporation of the hexyl group can be used to tune the material's properties. For example, in the context of polymers, the alkyl chain can act as an internal plasticizer, increasing the flexibility of the material. Furthermore, the lipophilic nature of the hexyl group could be exploited in applications such as organic-soluble catalysts or in materials designed for interaction with non-polar environments.
Triazine Derivatives as Components in High Energy Materials (Focus on Nitrogen Content and Stability)
The high nitrogen content of the triazine ring (three nitrogen atoms in a six-membered ring) is a key characteristic that makes triazine derivatives attractive for the development of high-energy materials. Upon decomposition, these materials can release a large amount of energy, with the formation of stable nitrogen gas (N2) as a primary product. This is advantageous as it leads to a higher energy release and produces environmentally benign byproducts.
While N2-Hexyl-1,3,5-triazine-2,4,6-triamine itself is not a primary candidate for a high-energy material due to the presence of the hydrogen- and carbon-rich hexyl group, the triazine core is a fundamental scaffold in this field. High-energy triazine derivatives are typically substituted with nitro, azido, or other explosophoric groups to maximize energy density. The stability of the triazine ring can also contribute to the development of insensitive high-energy materials, which are safer to handle and store.
Triazine Moieties in Optoelectronic Material Design
The electron-deficient nature of the 1,3,5-triazine ring makes it an excellent component in the design of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells. rsc.orgresearchgate.net Triazine-based materials often exhibit good electron-transporting properties.
The specific role of N2-Hexyl-1,3,5-triazine-2,4,6-triamine in optoelectronics is not documented. However, analogous structures are used to create materials with tailored electronic properties. The amino groups can be functionalized with chromophoric or electronically active groups. The hexyl substituent would primarily influence the material's morphology and solubility, which are critical factors for device fabrication and performance. For instance, it could prevent aggregation of the active molecules in a thin film, which is often beneficial for device efficiency.
Excimer Host Materials and Their Application
In the context of OLEDs, host materials are crucial for achieving high efficiency and long device lifetimes. Triazine derivatives have been investigated as host materials, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. An excimer is a short-lived dimeric or heterodimeric molecule formed from two species, at least one of which is in an electronic excited state. The formation of excimers can be a pathway for energy loss in OLEDs, but it can also be harnessed in the design of specific types of devices.
While there is no specific information on N2-Hexyl-1,3,5-triazine-2,4,6-triamine as an excimer host, the presence of the bulky hexyl group could sterically hinder the close packing of the triazine cores, potentially suppressing unwanted excimer formation between host molecules. This could lead to improved energy transfer to the guest emitter and higher device efficiency. The design of host materials often involves a balance of electronic properties and morphological control, and the alkyl substitution in N2-Hexyl-1,3,5-triazine-2,4,6-triamine represents a strategy for the latter.
Supramolecular Chemistry and Self Assembly of N2 Hexyl 1,3,5 Triazine 2,4,6 Triamine Derivatives
Principles of Molecular Recognition in Triazine Systems
Molecular recognition in 1,3,5-triazine (B166579) systems is fundamentally based on the precise arrangement of hydrogen bond donors and acceptors, which facilitates specific interactions between molecules. rsc.org The triazine core, particularly in its 2,4,6-triamino-substituted form (melamine), presents a distinct pattern of nitrogen atoms that can act as hydrogen bond acceptors, while the amino groups provide hydrogen bond donors. rsc.org This complementary arrangement allows for the formation of robust and highly organized supramolecular structures.
Directing Self-Assembly via Hydrogen-Bonding Interactions (e.g., Melamine-Barbituric Acid Systems)
The self-assembly of N2-Hexyl-1,3,5-triazine-2,4,6-triamine and related derivatives is predominantly directed by hydrogen-bonding interactions. A classic example that illustrates the power of this directional bonding is the co-assembly of melamine (B1676169) and barbituric acid (or its derivatives). These two molecules exhibit a high degree of complementarity in their hydrogen bonding sites, with melamine acting as a triple hydrogen bond donor and barbituric acid as a triple hydrogen bond acceptor.
This donor-acceptor-acceptor (DAA) and acceptor-donor-donor (ADD) pairing leads to the formation of highly stable, tape-like or rosette-shaped supramolecular assemblies. researchgate.netnih.govresearchgate.net Spectroscopic studies, such as heterodyne-detected vibrational sum frequency generation (HD-VSFG), have provided direct evidence for the strong hydrogen bonds and specific molecular orientations within these assemblies at interfaces. nih.gov The formation of these ordered structures is a testament to the programmability of molecular self-assembly through the strategic placement of hydrogen bonding functionalities. semanticscholar.orgacs.org The interaction between melamine and cyanuric acid, another complementary molecule, also leads to the formation of well-ordered hydrogen-bonded networks. rsc.orgrsc.org
Role of Alkyl Chains (e.g., Hexyl) in Modulating Supramolecular Interactions
The introduction of alkyl chains, such as the hexyl group in N2-Hexyl-1,3,5-triazine-2,4,6-triamine, plays a critical role in modulating the supramolecular interactions and influencing the final architecture of the self-assembled structures. These non-polar appendages can significantly impact the solubility of the molecules in organic solvents, a key factor for solution-phase self-assembly. ontosight.ai
Formation of Recognition-Encoded Melamine Oligomers (REMO) and Duplex Structures
Building upon the principles of molecular recognition, scientists have developed "Recognition-Encoded Melamine Oligomers" (REMO). researchgate.netnih.gov These are synthetic polymers with a backbone composed of alternating 1,3,5-triazine and piperazine (B1678402) units. researchgate.net The triazine rings are functionalized with side chains that act as either hydrogen bond donors (D) or acceptors (A), such as phenols and phosphine (B1218219) oxides, respectively. rsc.orgnih.gov
This sequence-specific arrangement of recognition units allows for the formation of stable and selective duplex structures between complementary oligomer strands, akin to the base pairing in DNA. rsc.orgresearchgate.net The rigidity of the melamine-based backbone is crucial in preventing intramolecular folding, thereby favoring the formation of intermolecular duplexes. nih.gov The development of automated solid-phase synthesis methods has enabled the creation of long and complex REMO sequences, opening up possibilities for the design of sophisticated, information-containing synthetic molecules. nih.govresearchgate.net
Exploration of Anion-π Contacts and Aromatic Stacking Interactions in Triazine Aggregates
Beyond hydrogen bonding, other non-covalent forces contribute to the stability and structure of triazine-based supramolecular assemblies. The electron-deficient nature of the 1,3,5-triazine ring makes it a suitable candidate for anion-π interactions, where an anion is attracted to the face of the π-system. mdpi.comresearchgate.net These interactions can play a significant role in the packing of charged triazine derivatives in the solid state. nih.gov
Aromatic stacking, or π-π interactions, between the triazine rings of adjacent molecules is another important stabilizing force. researchgate.netnih.gov In aggregates of N2-Hexyl-1,3,5-triazine-2,4,6-triamine, the triazine cores can stack in an offset face-to-face arrangement, maximizing attractive electrostatic interactions while minimizing repulsion. The interplay of these stacking interactions with the in-plane hydrogen bonds leads to the formation of robust, three-dimensional supramolecular architectures.
Crystallization and Solution-Phase Supramolecular Structures
The self-assembly of N2-Hexyl-1,3,5-triazine-2,4,6-triamine and its derivatives can be observed both in the solid state, through crystallization, and in solution. Single-crystal X-ray diffraction studies on related hexasubstituted triazines have provided detailed insights into their molecular and supramolecular structures, confirming the planarity of the triazine ring and the tripodal arrangement of the substituents. nih.govresearchgate.net These studies reveal the precise bond lengths, angles, and intermolecular contacts that define the crystal packing.
In solution, the formation of supramolecular aggregates can be studied using various techniques, including NMR spectroscopy and isothermal titration calorimetry. These methods allow for the determination of association constants and provide information about the stoichiometry and thermodynamics of the self-assembly process. nih.gov The equilibrium between monomeric species and assembled structures in solution is a dynamic process that is influenced by factors such as concentration, temperature, and solvent polarity.
Data Tables
Table 1: Key Non-Covalent Interactions in Triazine-Based Supramolecular Assemblies
| Interaction Type | Description | Key Molecular Features Involved |
|---|---|---|
| Hydrogen Bonding | Highly directional attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amino groups (-NH2) as donors; Triazine ring nitrogens as acceptors. |
| π-π Stacking | Non-covalent interaction between aromatic rings. | The electron-deficient 1,3,5-triazine ring. researchgate.netnih.gov |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Hexyl alkyl chains. rylene-wang.com |
| Anion-π Interactions | Attractive interaction between an anion and the face of an electron-poor π-system. | The electron-deficient 1,3,5-triazine ring and an anion. mdpi.comresearchgate.net |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| N2-Hexyl-1,3,5-triazine-2,4,6-triamine |
| 1,3,5-triazine |
| Melamine (2,4,6-triamino-1,3,5-triazine) |
| Barbituric Acid |
| 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride) |
| Cyanuric Acid |
| Piperazine |
| Phenol |
Catalytic Applications and Mechanistic Investigations of Triazine Derivatives
Organocatalysis by N-Substituted Triazines
N-substituted 1,3,5-triazines, which are derivatives of melamine (B1676169), have emerged as a promising class of organocatalysts. The presence of multiple nitrogen atoms in the triazine ring, along with the appended amino groups, imparts basic and nucleophilic characteristics that can be harnessed for catalytic transformations.
N2-Hexyl-1,3,5-triazine-2,4,6-triamine as a Lewis Base Organocatalyst
N2-Hexyl-1,3,5-triazine-2,4,6-triamine, a member of the N-alkylated melamine family, possesses inherent Lewis basicity. The nitrogen atoms of the triazine ring and the exocyclic amino groups have lone pairs of electrons that can interact with electrophilic species. This electronic characteristic allows it to function as a Lewis base organocatalyst, activating substrates and facilitating a variety of chemical reactions. The hexyl group, being an electron-donating alkyl chain, can further enhance the basicity of the molecule compared to unsubstituted melamine, thereby potentially increasing its catalytic efficacy.
Catalytic Activity in Michael Addition Reactions
The utility of N-substituted triazines as organocatalysts has been demonstrated in Michael addition reactions. A study investigating various aminoalkyl substituted triazines found them to be effective catalysts for the Michael addition of β-diketones to nitrostyrenes. niscpr.res.in Notably, the catalytic performance was observed to be dependent on the nature of the alkyl substituent, with catalysts bearing longer alkyl chains exhibiting the highest activity. niscpr.res.in
This suggests that N2-Hexyl-1,3,5-triazine-2,4,6-triamine would be an effective catalyst for this transformation. The proposed mechanism involves the triazine derivative acting as a base to deprotonate the β-diketone, generating a nucleophilic enolate. This enolate then adds to the electrophilic β-carbon of the nitrostyrene (B7858105) in a conjugate addition fashion. The catalyst is regenerated upon protonation of the resulting nitronate anion. The reaction conditions for such transformations have been optimized, with triethylamine (B128534) as a co-base and chlorobenzene (B131634) as the solvent leading to excellent yields of the Michael adducts. niscpr.res.in
Table 1: Catalytic Activity of Alkylamino Substituted Triazines in Michael Addition
| Catalyst Substituent | Yield (%) |
|---|---|
| Short Chain Alkyl | Moderate |
| Long Chain Alkyl | High |
Data based on findings for various aminoalkyl substituted triazines in the Michael addition of β-diketones to nitrostyrenes. niscpr.res.in
Triazine-Based Ligands in Homogeneous and Heterogeneous Catalysis
Beyond organocatalysis, the 1,3,5-triazine (B166579) scaffold is a valuable platform for the design of ligands for metal-catalyzed reactions. The nitrogen atoms of the triazine ring can coordinate to metal centers, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complex.
In homogeneous catalysis , triazine-based ligands have been employed in a variety of transformations. For instance, chiral secondary amines featuring a tetraoxacalix acs.orgarene acs.orgtriazine framework have been successfully used as ligands in the catalytic asymmetric Michael reaction of anthrone (B1665570) with nitroalkenes, achieving high yields and enantioselectivities. nih.gov
In the realm of heterogeneous catalysis , triazine-based materials, such as covalent triazine frameworks (CTFs), offer robust platforms for supporting catalytically active metal species. These porous materials provide high surface area and stability, allowing for the immobilization of metal catalysts. For example, iron carbide catalysts derived from the co-pyrolysis of iron nitrate (B79036) with melamine have been utilized for the conversion of CO2 to light hydrocarbons. dntb.gov.ua
Metal-Free Catalysis Mediated by Melamine-Derived Structures
The nitrogen-rich structure of melamine and its derivatives makes them suitable candidates for metal-free catalysis, particularly in the activation of small, inert molecules like carbon dioxide.
Activation of Carbon Dioxide (CO2) for Chemical Transformations
Melamine-derived structures, including porous organic polymers and graphitic carbon nitride (g-C3N4), have demonstrated significant potential for the capture and subsequent chemical conversion of CO2. These materials possess a high density of basic nitrogen sites that can interact with the acidic CO2 molecule.
Sulfur-doped graphitic carbon nitride derived from melamine and thiourea (B124793) has been shown to be an effective bifunctional catalyst for the cycloaddition of CO2 with epoxides to form cyclic carbonates. researchgate.net The synergistic effect of Lewis acidic sites (from the sulfur dopant) and Lewis basic sites (from the nitrogen atoms) facilitates this transformation. researchgate.net Similarly, melamine-based nitrogen-heterocyclic polymer networks serve as efficient platforms for CO2 adsorption and its conversion into valuable chemicals. researchgate.net
Table 2: Performance of Melamine-Derived Catalysts in CO2 Conversion
| Catalyst | Reactants | Product | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Sulfur-doped g-C3N4 | Epichlorohydrin, CO2 | Cyclic Carbonate | >90 | 98 |
Data from the cycloaddition reaction under optimized conditions. researchgate.net
Proposed Mechanistic Pathways for CO2 Activation on Triazine-Bridged Catalysts
Mechanistic insights into the activation of CO2 on triazine-based materials have been gained through a combination of experimental studies and computational methods like Density Functional Theory (DFT).
For the photocatalytic reduction of CO2 on a barbituric acid-modified poly(triazine imide) surface, in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and DFT calculations have identified key intermediates. acs.orgacs.org The proposed pathway involves the following steps:
Adsorption and Activation: The CO2 molecule is adsorbed onto the catalyst surface and is activated, forming a *CO2 intermediate.
Proton-Coupled Electron Transfer: The activated *CO2 species undergoes a proton-coupled electron transfer to form a *COOH intermediate.
Dehydration and Desorption: The *COOH intermediate is then dehydrated to form *CO, which subsequently desorbs from the catalyst surface as carbon monoxide. acs.org
Biological Chemistry and Mechanistic Studies of N2 Hexyl 1,3,5 Triazine 2,4,6 Triamine Analogs
Enzyme Inhibition and Target Interaction Mechanisms
Triazine derivatives have been shown to interact with a variety of enzymes, acting as inhibitors and modulators of their function. The nature of the substitutions on the triazine ring plays a crucial role in determining the target specificity and potency of these compounds. researchgate.net
Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolism pathway, essential for the synthesis of nucleic acids and amino acids. mdpi.comresearchgate.net Its inhibition can lead to the disruption of cellular replication, making it an important target for antimicrobial and anticancer agents. mdpi.comresearchgate.net
Several studies have investigated 1,3,5-triazine (B166579) derivatives as DHFR inhibitors. nih.govbibliomed.org For instance, a series of dihydro-1,3,5-triazine derivatives were designed and synthesized, with some compounds exhibiting potent human DHFR (hDHFR) inhibitory activity with IC50 values in the nanomolar range, comparable to the reference drug methotrexate. nih.gov The binding of these inhibitors to the active site of DHFR often involves hydrophobic interactions with key amino acid residues such as glutamate, phenylalanine, and others. wjpr.net The tri-amino-substituted 1,3,5-triazine scaffold has been identified as a promising starting point for the development of potent DHFR inhibitors. bibliomed.org
Table 1: Examples of Dihydro-1,3,5-triazine Derivatives as hDHFR Inhibitors
| Compound | IC50 (nM) | Reference |
| A2 | 7.46 | nih.gov |
| A5 | 3.72 | nih.gov |
| B1 | 6.46 | nih.gov |
| B3 | 4.08 | nih.gov |
| Methotrexate | - | nih.gov |
This table is based on data from a study on dihydro-1,3,5-triazine derivatives and their inhibitory activity against human dihydrofolate reductase (hDHFR). The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Glucocerebrosidase (GCase) is a lysosomal enzyme responsible for the breakdown of the glycosphingolipid glucocerebroside. nih.gov Deficiencies in this enzyme lead to Gaucher disease, a lysosomal storage disorder. nih.gov Chemical chaperones that can stabilize the mutant enzyme and increase its activity are a promising therapeutic strategy.
A series of 1,3,5-triazine-2,4,6-triamines have been prepared and evaluated as inhibitors of glucocerebrosidase. nih.gov One analog, 2-(4-(5-chloro-2-methoxyphenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino)ethanol, was found to have a submicromolar IC50 value. nih.gov Further exploration of this series of compounds has been undertaken to optimize their potential as chemical chaperones for Gaucher disease. nih.gov
Adenosine (B11128) receptors (ARs), which are G protein-coupled receptors, play crucial roles in various physiological processes and are implicated in diseases such as cancer. nih.govnih.gov The 1,3,5-triazine scaffold has been utilized to develop ligands that can bind to and modulate the activity of different adenosine receptor subtypes (hA1, hA2A, hA2B, and hA3). nih.govnih.govresearchgate.net
Researchers have designed and synthesized novel 1,3,5-triazine derivatives that show good binding affinity to both hA1 and hA3 ARs. nih.govnih.gov The type of substituents at the 2, 4, and 6 positions of the triazine ring influences the subtype selectivity of these ligands. nih.gov For example, certain bicyclic triazolo-triazine derivatives have been investigated as potent and selective A2A AR antagonists. units.it
Structure-Activity Relationship (SAR) Studies for Triazine-Based Biological Agents
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. rmit.edu.vnnih.gov For triazine derivatives, SAR studies have provided valuable insights into the key structural features required for their interaction with various biological targets. rmit.edu.vn
The substituents on the triazine ring significantly impact the pharmacological properties of these compounds. researchgate.net For instance, in the context of antimicrobial agents, the presence of electron-donating or electron-withdrawing groups can play a key role in enhancing activity. rmit.edu.vn SAR studies on triazine-based antifungal agents have revealed that different substituents on the phenyl ring attached to the triazine core significantly influence their efficacy. researchgate.net Similarly, for anticancer applications, SAR studies have shown that modifications at various positions of the triazine ring can lead to potent and selective inhibitors of enzymes like Bruton's tyrosine kinase (BTK). rsc.org
Computational Drug Design Approaches for Triazine Scaffolds
Computational methods, particularly molecular docking, have become indispensable tools in modern drug design for predicting and analyzing the interactions between a ligand and its protein target. jocpr.comnih.gov
Molecular docking simulations have been widely used to study the binding modes of 1,3,5-triazine derivatives with their target enzymes. bibliomed.orgresearchgate.net These studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity and selectivity of the ligands. nih.gov
For DHFR inhibitors, docking studies have helped to understand how different triazine analogs fit into the active site of the enzyme. nih.govwjpr.net For example, it was found that the nitrogen-substituted triazine ring can make significant hydrophobic contact with key residues in the DHFR active site, leading to enhanced inhibition. wjpr.net Similarly, molecular docking has been employed to predict the binding modes of 1,3,5-triazine derivatives to adenosine receptors, aiding in the design of novel ligands with improved affinity and selectivity. nih.govnih.gov These computational approaches, combined with experimental data, facilitate the rational design and optimization of new triazine-based therapeutic agents. bohrium.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of N2-Hexyl-1,3,5-triazine-2,4,6-triamine analogs, QSAR studies are instrumental in the rational design of novel derivatives with enhanced therapeutic or biological efficacy. These models provide predictive insights into how modifications of the molecular structure can influence the desired activity, thereby guiding the synthesis of more potent and selective compounds.
The fundamental principle of QSAR is that the biological activity of a chemical compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically altering substituents on the 1,3,5-triazine core and observing the corresponding changes in biological response, researchers can develop robust QSAR models. These models are typically expressed as linear or non-linear equations that relate molecular descriptors to activity.
Several advanced QSAR techniques have been applied to 1,3,5-triazine derivatives, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMFA). asianpubs.orgekb.eg These 3D-QSAR methods evaluate the steric and electrostatic fields of a set of aligned molecules to generate predictive models.
For instance, a study on 1,3,5-triazine derivatives as anticancer agents utilized CoMFA and CoMSIA to develop 3D-QSAR models. ekb.eg The models demonstrated strong reliability with high correlation coefficients, indicating their predictive power. ekb.egresearchgate.net In one such study, the Comparative Molecular Field Analysis (CoMFA) model yielded a leave-one-out (LOO) cross-validated correlation coefficient (q²) of 0.70 and a non-cross-validated correlation coefficient (R²) of 0.92. ekb.eg The Comparative Molecular Similarity Indices Analysis (CoMSIA) model for the same dataset gave a q² of 0.62 and an R² of 0.86. ekb.eg
Similarly, in a study of 1,3,5-triazine derivatives as herbicides, CoMFA and CoMSIA models were successfully generated. The CoMFA model showed a q² of 0.634 and an r² of 0.954, while the CoMSIA model presented a q² of 0.679 and an r² of 0.924. asianpubs.orgasianpubs.org These results signify that both models have good predictive capabilities for the herbicidal activity of these compounds. asianpubs.orgasianpubs.org
The molecular descriptors used in QSAR models for triazine analogs can be diverse, including:
Topological descriptors: Which describe the atomic connectivity in the molecule.
Electronic descriptors: Such as dipole moment and the energy of molecular orbitals (e.g., HOMO and LUMO). nih.gov
Steric descriptors: Related to the volume and shape of the molecule.
Hydrophobic descriptors: Which quantify the lipophilicity of the compound.
A QSAR study on 2,4,6-trisubstituted-s-triazine derivatives as antimalarial inhibitors identified several key molecular descriptors. nih.gov These included kappa (¹κ), chi (³χ), the x component of the dipole moment (μ(x)), the Coulson charge (q(N)) on a specific nitrogen atom in the triazine ring, and the total energy (E(T)). nih.gov A statistically significant four-parameter linear equation was developed with a squared correlation coefficient (R²) of 0.7697 and a squared cross-validated correlation coefficient (R²(CV)) of 0.6469. nih.gov
The insights gained from these QSAR models are often visualized through contour maps. These maps highlight regions around the molecular scaffold where modifications are likely to enhance or diminish biological activity. For example, a contour map might indicate that a bulky, electron-donating group at a specific position on the triazine ring is favorable for activity, while an electron-withdrawing group is detrimental. This information is invaluable for the strategic design of new analogs with optimized properties.
The predictive nature of QSAR models allows for the virtual screening of large libraries of hypothetical compounds, prioritizing the synthesis of those with the highest predicted activity. This approach significantly reduces the time and resources required for the discovery and development of new, effective 1,3,5-triazine-based agents for various biological applications.
Research Findings from QSAR Studies on 1,3,5-Triazine Analogs
| Study Focus | QSAR Model | Cross-Validated R² (q²) | Non-Cross-Validated R² (r²) | Key Findings | Reference |
| Anticancer Agents | CoMFA | 0.70 | 0.92 | The model indicates strong reliability for predicting anticancer activity. | ekb.egresearchgate.net |
| Anticancer Agents | CoMSIA | 0.62 | 0.86 | Provides a reliable predictive model for anticancer potency. | ekb.egresearchgate.net |
| Herbicides | CoMFA | 0.634 | 0.954 | Demonstrates good predictability for herbicidal activity. | asianpubs.orgasianpubs.org |
| Herbicides | CoMSIA | 0.679 | 0.924 | Shows good predictive capability for designing new herbicides. | asianpubs.orgasianpubs.org |
| Antimalarial Inhibitors | Genetic Function Approach (GFA) | 0.6469 (R²(CV)) | 0.7697 (R²) | Identified key molecular descriptors influencing DHFR inhibitory activity. | nih.gov |
Environmental Degradation Mechanisms of Triazine Derivatives
Microbial Biodegradation Pathways of Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) and Other Triazines
Microbial communities in soil and water are instrumental in the breakdown of persistent triazine compounds. Various microorganisms, including fungi and bacteria, have demonstrated the ability to utilize these compounds as a source of nitrogen and, in some cases, carbon. nih.gov
White-rot fungi, such as Phanerochaete chrysosporium, are known for their ability to degrade a wide array of recalcitrant organic pollutants, including triazine derivatives. nih.gov This capability is largely attributed to their non-specific extracellular ligninolytic enzyme systems. Lignin peroxidases (LiPs), manganese peroxidases (MnPs), and laccases are key enzymes involved in these processes. nih.govresearchgate.net These enzymes generate highly reactive radicals that can initiate the oxidation and subsequent breakdown of the triazine ring. researchgate.net For instance, Phanerochaete chrysosporium has been shown to aerobically degrade RDX, producing intermediate products that can be completely mineralized to carbon dioxide and nitrous oxide. mdpi.com The degradation of atrazine (B1667683) by white-rot fungi like Phanerochaete chrysosporium and lignocellulose-degrading fungi such as Pleurotus pulmonarius can lead to dechlorination and the formation of hydroxylated and dealkylated metabolites. nih.gov
| Fungal Species | Key Enzymes | Degradation Products of Triazines |
| Phanerochaete chrysosporium | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) | Hydroxylated and dealkylated atrazine metabolites; 4-Nitro-2,4-diazabutanal (from RDX) |
| Pleurotus pulmonarius | Laccase, Peroxidases | Dechlorinated atrazine metabolites |
| Dichomitus squalens | Manganese-dependent Peroxidase (MnP), Laccase | Mineralization of synthetic lignins (as a model for complex aromatics) |
This table summarizes key fungal species and their enzymes involved in the degradation of triazine compounds, along with some of the resulting degradation products.
A diverse range of bacteria capable of degrading triazine compounds has been isolated from contaminated soils and water. These bacteria have evolved specific enzymatic pathways to break down these synthetic molecules. For example, Rhodococcus sp. strain DN22 has been identified as a microbe capable of degrading RDX. mdpi.com Similarly, Stenotrophomonas maltophilia PB1 can utilize RDX as a sole nitrogen source for growth. asm.org
The biodegradation of the widely used herbicide atrazine has been extensively studied in bacteria. Pseudomonas sp. strain ADP is a model organism for atrazine degradation and can mineralize it to carbon dioxide and ammonia. oup.comwikipedia.org This bacterium utilizes a hydrolytic pathway for the sequential removal of the ethyl and isopropyl groups from the atrazine molecule. wikipedia.org Other bacteria, such as Arthrobacter sp., can also effectively degrade atrazine. nih.gov The degradation pathways can vary among different bacterial species, with some employing oxidative dealkylation as an initial step. nih.gov
| Bacterial Species | Degraded Triazine | Key Pathway |
| Pseudomonas sp. strain ADP | Atrazine | Hydrolytic dechlorination and dealkylation |
| Rhodococcus sp. strain DN22 | RDX | Enzymatic degradation |
| Stenotrophomonas maltophilia PB1 | RDX | Utilization as a nitrogen source |
| Arthrobacter sp. | Atrazine | Degradation from contaminated soil |
| Clostridium bifermentans | RDX | Anaerobic reduction and denitration |
This table highlights several bacterial species and the triazine compounds they are known to degrade, along with the primary degradation pathway.
Enzymatic Degradation Processes and Key Enzymes Involved (e.g., Atrazine Degrading Genes)
The microbial degradation of triazines is mediated by a series of specific enzymes. In the case of atrazine, a well-characterized enzymatic pathway involves the genes atzA, atzB, and atzC. nih.govnih.gov These genes encode for the enzymes atrazine chlorohydrolase (AtzA), hydroxyatrazine ethylaminohydrolase (AtzB), and N-isopropylammelide isopropylaminohydrolase (AtzC), respectively. nih.gov
AtzA initiates the degradation by hydrolytically removing the chlorine atom from the triazine ring, a crucial first step in detoxification. nih.gov
AtzB and AtzC then sequentially remove the ethyl and isopropylamino side chains. nih.gov
This three-step enzymatic process converts atrazine to cyanuric acid, which is then further metabolized by the products of the atzD, atzE, and atzF genes into carbon dioxide and ammonia. nih.govresearchgate.net These atrazine catabolism genes are often located on plasmids, which can facilitate their transfer between different bacterial species, contributing to the widespread ability of soil microorganisms to degrade this herbicide. nih.govnih.gov Another enzyme, TrzN, which also functions as an atrazine chlorohydrolase, has been identified in several Gram-positive strains. nih.govtandfonline.com
For RDX, anaerobic bacterial degradation often begins with the reduction of the nitro groups to nitroso derivatives. nih.gov Enzymes such as flavin mononucleotide-containing oxidoreductases (XenA and XenB) from Pseudomonas species have been implicated in RDX degradation. researchgate.net
Denitration Pathways and Ring Cleavage Mechanisms for Triazine Breakdown
A critical step in the complete mineralization of many triazine compounds is the cleavage of the heterocyclic ring. For atrazine, the enzymatic pathway involving the Atz enzymes leads to the formation of cyanuric acid. nih.govresearchgate.net Cyanuric acid is then hydrolyzed by cyanuric acid amidohydrolase (encoded by trzD) to biuret, which is further broken down. nih.gov The cleavage of the s-triazine ring is essential for the complete removal of these compounds from the environment. nih.gov
In the anaerobic degradation of RDX, a proposed pathway involves the sequential reduction of the nitro groups to form mono-, di-, and trinitroso derivatives (MNX, DNX, and TNX). nih.govresearchgate.net These intermediates are unstable and can undergo ring cleavage. nih.gov For instance, Clostridium bifermentans has been shown to degrade RDX through an initial reduction to MNX, followed by denitration and subsequent decomposition. nih.gov
Abiotic Degradation Mechanisms Relevant to Triazine Scaffolds
In addition to microbial activity, abiotic processes can contribute to the degradation of triazine compounds in the environment. These processes include photolysis and hydrolysis. researchgate.net
Photolysis , or degradation by sunlight, can occur, particularly in surface waters. researchgate.net The rate of photodegradation can be enhanced by the presence of natural photosensitizers in the water. researchgate.net This process typically involves dechlorination and hydroxylation of the triazine ring. researchgate.net
Hydrolysis is another important abiotic degradation pathway. The rate of hydrolysis is dependent on factors such as pH and temperature. researchgate.net While generally slow in natural waters, hydrolysis can be catalyzed by dissolved organic matter like fulvic acids. researchgate.net In soil, the presence of certain clay minerals can also promote the hydrolysis of triazine herbicides. chemicalbook.com For RDX, abiotic degradation has been observed in the presence of hydrogen sulfide (B99878) and black carbon, leading to the formation of nitrite (B80452) and formaldehyde (B43269) without the production of toxic nitrosated byproducts. nih.govresearchgate.net
Future Research Directions and Emerging Applications of N2 Hexyl 1,3,5 Triazine 2,4,6 Triamine Chemistry
Development of Novel and Sustainable Synthetic Routes
Future research will likely prioritize the development of environmentally benign and efficient methods for synthesizing N²-Hexyl-1,3,5-triazine-2,4,6-triamine. Traditional synthesis often relies on the sequential substitution of chlorine atoms from 2,4,6-trichloro-1,3,5-triazine, which can involve harsh reagents and solvents. nih.govnih.govmdpi.com Green chemistry approaches, such as microwave-assisted and ultrasound-assisted synthesis, present promising alternatives. These methods have been successfully applied to other triazine derivatives, offering benefits like reduced reaction times, minimal solvent usage, and simplified purification procedures. researchgate.netmdpi.comrsc.orgnih.gov
Key research objectives in this area would include:
One-Pot Syntheses: Designing multi-component, one-pot reactions that combine cyanoguanidine, aldehydes, and amines under microwave irradiation could streamline the production process. nih.gov
Solvent-Free or Aqueous Media: Exploring sonochemical methods that enable efficient synthesis in aqueous media would significantly enhance the sustainability of the process by minimizing reliance on organic solvents. mdpi.com
Catalytic Innovations: Investigating phase-transfer catalysts or novel base catalysis systems could improve yields and selectivity in the substitution reactions required to introduce the hexyl group. mdpi.com
Table 1: Comparison of Potential Synthetic Routes for N²-Hexyl-1,3,5-triazine-2,4,6-triamine
| Method | Potential Advantages | Key Research Challenges | Relevant Analogs |
| Conventional Reflux | Well-established procedures | Long reaction times, high energy consumption, use of organic solvents | N,N,N,N,N,N-Hexapropyl-1,3,5-triazine-2,4,6-triamine nih.govnih.gov |
| Microwave-Assisted | Rapid reaction rates, improved yields, reduced solvent use | Optimization of power and temperature, potential for side reactions | 6,N²-diaryl-1,3,5-triazine-2,4-diamines nih.gov |
| Ultrasound-Assisted | High-purity products, feasible in aqueous media, energy efficient | Scalability, ensuring uniform ultrasonic irradiation in large batches | 4,6-disubstituted-1,3,5-triazine hydrazone derivatives mdpi.com |
Exploration of N²-Hexyl-1,3,5-triazine-2,4,6-triamine in Advanced Functional Materials
The inherent structure of N²-Hexyl-1,3,5-triazine-2,4,6-triamine, featuring a rigid aromatic core and multiple amine functional groups, makes it an attractive building block for advanced materials. The triazine core is known for its use in creating robust structures like covalent organic frameworks (COFs) and polymer matrices. The introduction of a hexyl group could introduce solubility in organic solvents and modify the steric and electronic properties of the resulting materials.
Emerging applications to be explored include:
Polymer Chemistry: Incorporating the compound as a monomer or cross-linking agent in polymers to enhance thermal stability and flame retardant properties, drawing parallels with other melamine-based systems.
Ligand Development: Utilizing the triamine as a ligand for creating coordination polymers or metal-organic frameworks (MOFs), where the hexyl group could tune the porosity and guest-binding properties of the final structure.
Optoelectronic Materials: Investigating the potential for N²-Hexyl-1,3,5-triazine-2,4,6-triamine derivatives in fluorescent materials and optoelectronics, an area where other substituted triazines have shown promise.
Deeper Understanding of Complex Supramolecular Architectures and Their Tunability
The ability of 2,4,6-triamino-1,3,5-triazines to form predictable and stable hydrogen-bonded networks is a cornerstone of their chemistry. researchgate.netnih.gov The melamine (B1676169)/cyanuric acid system is a classic example of self-assembly driven by multiple hydrogen bonds. researchgate.net The presence of a hexyl group on one of the amine nitrogens in N²-Hexyl-1,3,5-triazine-2,4,6-triamine introduces an element of asymmetry that could lead to novel supramolecular structures.
Future research should focus on:
Crystal Engineering: Systematically studying the crystal structures of the compound and its co-crystals to understand how the hexyl chain disrupts or modifies the typical hydrogen-bonding motifs (e.g., pseudo-honeycomb networks or corrugated rosette layers) seen in simpler triazines. researchgate.netrsc.org
Self-Assembly in Solution: Investigating the self-assembly behavior in various solvents to create well-defined nanostructures, linear polymers, or duplexes, as has been achieved with other recognition-encoded melamine oligomers. nih.gov
Tunability: Exploring how external stimuli (e.g., temperature, solvent polarity, guest molecules) can be used to control the assembly and disassembly of these supramolecular architectures, leading to responsive materials.
Rational Design of Highly Selective and Efficient Catalytic Systems
The 1,3,5-triazine (B166579) scaffold can be a component of catalytic systems, either by acting as a ligand for a metal center or by the triazine core itself being activated. researchgate.net The development of catalysts based on N²-Hexyl-1,3,5-triazine-2,4,6-triamine is an emerging area of interest.
Key research avenues include:
Ligand Synthesis: Functionalizing the remaining amino groups to create multidentate ligands for transition metal catalysis. The hexyl group could provide solubility in non-polar solvents, making the resulting catalysts suitable for a broader range of organic reactions.
Organocatalysis: Investigating the potential of the triamine itself as an organocatalyst, where the basic nitrogen atoms could participate in base-catalyzed reactions.
Heterogenized Catalysts: Immobilizing the compound or its metal complexes onto solid supports to create recyclable and more sustainable heterogeneous catalysts.
Further Elucidation of Mechanistic Insights in Biological and Environmental Systems
Triazine derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. mdpi.comnih.govresearchgate.net While specific data on N²-Hexyl-1,3,5-triazine-2,4,6-triamine is scarce, its structural similarity to other bioactive triazines suggests it could be a valuable scaffold in medicinal chemistry. nih.govresearchgate.net
Future studies should aim to:
Identify Biological Targets: Screen the compound against various enzymes, receptors, and transporters to identify potential biological targets. Its structure suggests possible interactions with targets such as kinases, adenosine (B11128) receptors, or DNA topoisomerases. mdpi.comnih.gov
Mechanism of Action: Once a biological target is identified, detailed mechanistic studies using techniques like X-ray crystallography and molecular docking could elucidate the specific binding interactions and pathways of action. mdpi.com
Environmental Fate: Investigate the environmental behavior of the compound, including its biodegradability and potential for bioaccumulation. The balance between the hydrophilic triamine core and the lipophilic hexyl chain will be a key determinant of its environmental partitioning. industrialchemicals.gov.au
Table 2: Potential Biological Targets for N²-Hexyl-1,3,5-triazine-2,4,6-triamine Based on Analogous Compounds
| Target Class | Example from Literature | Rationale for Investigation |
| Kinases | Gedatolisib (PI3K/mTOR inhibitor) nih.gov | The triazine scaffold is a proven pharmacophore for kinase inhibition. |
| Adenosine Receptors | 1,3,5-triazine derivatives as hA1 and hA3 AR ligands mdpi.com | Substitutions on the triazine ring can modulate binding affinity and selectivity. |
| Enzymes | Altretamine (Anticancer alkylating agent) | The triazine core can serve as a scaffold for designing enzyme inhibitors. |
| CNS Receptors | N²,6-substituted triazines targeting histamine H4 and serotonin 5-HT6 receptors nih.gov | The scaffold is suitable for developing ligands for various CNS-relevant receptors. |
Integration of N²-Hexyl-1,3,5-triazine-2,4,6-triamine into Multi-component Systems for Enhanced Functionality
The stepwise reactivity of 2,4,6-trichloro-1,3,5-triazine makes the triazine core an excellent platform for constructing highly structured, multi-component molecules. mdpi.com By selectively substituting the chlorine atoms, different functional units can be precisely attached to the same central scaffold.
Emerging applications in this domain include:
Drug Conjugates: Using the triazine core to link N²-Hexyl-1,3,5-triazine-2,4,6-triamine with other biologically active molecules, such as peptides or porphyrins, to create multi-target therapeutic agents. mdpi.commdpi.com
Sensing Platforms: Developing chemosensors where one part of the molecule is responsible for binding an analyte and another part acts as a signaling unit (e.g., a fluorophore), all connected through the central triazine ring.
Hybrid Materials: Creating complex systems by attaching the triamine to other functional components like carboranes or maleimides to generate materials with combined properties for applications in materials science or medicine. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N²-Hexyl-1,3,5-triazine-2,4,6-triamine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions using cyanuric chloride as the starting material. Substitution at the triazine core is achieved by reacting with hexylamine under controlled pH (8–10) and temperature (0–5°C) to prevent side reactions. Solvent choice (e.g., acetone or dioxane) and stoichiometric ratios are critical for selectivity. Post-synthesis, neutralization with dilute HCl or NaOH ensures product precipitation .
- Characterization : Confirm structure via elemental analysis, NMR (¹H/¹³C), and FT-IR. For example, the hexyl group’s CH₂ stretching vibrations appear at ~2850–2920 cm⁻¹ in IR, while NMR reveals distinct proton environments for the triazine core and alkyl chain .
Q. How can the purity and stability of N²-Hexyl-1,3,5-triazine-2,4,6-triamine be assessed during storage?
- Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to monitor purity. Stability tests under varying temperatures (4°C, 25°C) and humidity levels (using desiccators) over 6–12 months can identify degradation pathways. Mass spectrometry (LC-MS) detects decomposition products like dealkylated triazines .
Q. What are the primary physical properties (e.g., solubility, melting point) relevant to experimental design?
- Data : The compound’s solubility is highly solvent-dependent. It is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Reported melting points for analogous triazines range from 275°C to 318°C, depending on substituents .
- Application : Solubility guides solvent selection for biological assays (e.g., DMSO for in vitro antimicrobial tests) .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, electron-withdrawing groups) impact biological activity?
- Methodology : Conduct SAR studies by synthesizing derivatives with varying alkyl chains (C₄–C₁₂) or functional groups (-F, -NO₂). Test antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Longer alkyl chains (e.g., C₆–C₈) enhance membrane permeability, while electron-withdrawing groups improve interaction with bacterial enzymes .
- Data Contradictions : Some studies report reduced activity with bulky substituents due to steric hindrance, necessitating molecular docking simulations to validate binding modes .
Q. What experimental strategies resolve contradictions in toxicity data for triazine derivatives?
- Methodology : Compare acute vs. chronic toxicity profiles using in vivo models (e.g., rat LD₅₀ assays) and in vitro cytotoxicity screens (MTT assay on HepG2 cells). For N²-hexyl derivatives, prioritize renal and hepatic toxicity markers (creatinine, ALT/AST levels) due to triazines’ known nephrotoxic effects .
- Confounding Factors : Differences in metabolic pathways between species can explain discrepancies. Use isotopic labeling (¹⁴C-triazine) to track metabolite excretion .
Q. How can computational tools predict the environmental fate of N²-Hexyl-1,3,5-triazine-2,4,6-triamine?
- Methodology : Apply QSAR models to estimate biodegradation half-lives and bioaccumulation potential. Parameters like logP (predicted ~2.1 for hexyl derivatives) and molecular weight (~280 g/mol) suggest moderate persistence. Validate with OECD 301D ready biodegradability tests .
Key Research Gaps
- Mechanistic Insights : Limited data on the compound’s interaction with eukaryotic vs. prokaryotic targets.
- Environmental Impact : Need for long-term ecotoxicity studies in aquatic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
